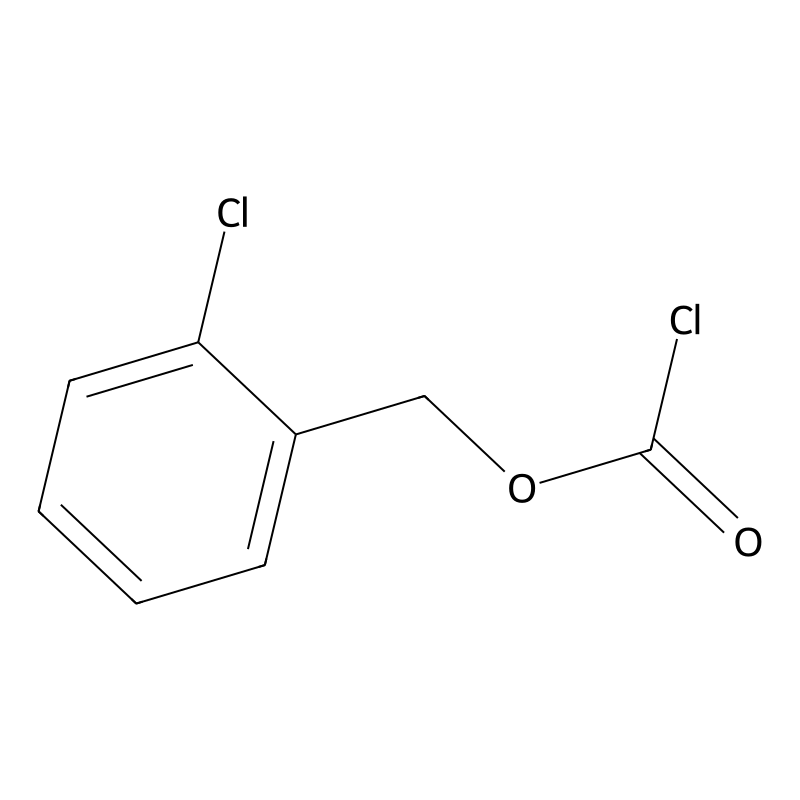

2-Chlorobenzyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

- Formula: C8H6Cl2O2 PubChem:

- Molecular Weight: 205.04 g/mol PubChem:

- Classification: Carbonyl compound SCBT:

Potential Research Applications

- Organic Synthesis: Due to its reactive nature, 2-CBC can be used as a reagent in organic synthesis for introducing a 2-chlorobenzyl protecting group to various functional groups in other molecules. This protecting group can be beneficial for temporarily blocking a reactive site during a synthesis while allowing chemical modifications at other sites [Organic Synthesis Reference - a good starting point for general organic synthesis concepts but does not specifically mention 2-CBC].

2-Chlorobenzyl chloroformate is an organic compound classified as a chloroformate ester, specifically the chloroformate derivative of 2-chlorobenzyl alcohol. This compound is characterized by its chemical formula C8H8Cl2O2 and is known for its utility in organic synthesis, particularly in the introduction of protecting groups for amines and alcohols. In its pure form, it appears as a colorless liquid that is sensitive to moisture, reacting with water to produce hydrochloric acid and other byproducts.

There is no current information available on the specific mechanism of action of 2-Chlorobenzyl chloroformate in any biological systems.

Due to the presence of the electrophilic chloromethyl group, 2-Chlorobenzyl chloroformate is likely to be:

- Toxic: Can cause skin, eye, and respiratory tract irritation upon contact or inhalation.

- Corrosive: May cause burns to skin and eyes.

- Lachrymator: Can irritate the eyes and cause tearing.

- Reactive: Can react with water to release HCl gas.

This reaction showcases its utility in protecting amine groups during synthetic procedures. Additionally, it can undergo hydrolysis in the presence of water, leading to the formation of 2-chlorobenzyl alcohol and hydrochloric acid.

Synthesis of 2-chlorobenzyl chloroformate typically involves the reaction of 2-chlorobenzyl alcohol with phosgene or other chlorinating agents under controlled conditions. The process can be summarized as follows:

- Starting Materials: 2-chlorobenzyl alcohol and phosgene.

- Reaction Conditions: The reaction is usually conducted under an inert atmosphere to prevent moisture interference.

- Procedure:

- Mix 2-chlorobenzyl alcohol with phosgene.

- Allow the reaction to proceed while monitoring temperature and pressure.

- Isolate the product through distillation or chromatography.

This method yields 2-chlorobenzyl chloroformate with high purity and yield.

The primary applications of 2-chlorobenzyl chloroformate include:

- Organic Synthesis: It serves as a reagent for introducing protecting groups in peptide synthesis and other organic transformations.

- Pharmaceutical Chemistry: Its derivatives may be utilized in drug development processes, particularly for modifying amine-containing compounds.

- Chemical Intermediates: It acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-chlorobenzyl chloroformate focus on its reactivity with various nucleophiles, including amines and alcohols. These studies help elucidate its mechanism of action and potential applications in synthetic chemistry. The reactivity profile indicates that it can effectively protect amine groups during multi-step syntheses, thereby enhancing yields and selectivity.

Several compounds share structural similarities with 2-chlorobenzyl chloroformate, particularly within the class of chloroformates and chlorinated benzyl derivatives. Below is a comparison highlighting their unique features:

Each compound exhibits distinct reactivity patterns and applications based on their functional groups and structural configurations, making them suitable for specific synthetic pathways.

2-Chlorobenzyl chloroformate, systematically designated as (2-chlorophenyl)methyl carbonochloridate, is a chloroformate ester with the molecular formula C₈H₆Cl₂O₂ (molecular weight: 205.04 g/mol) . Its structure consists of a 2-chlorophenyl group attached to a methylene (-CH₂-) linker, which is further bonded to a chloroformate moiety (-O-CO-OCl) . Key identifiers include:

- CAS Number: 39545-31-8

- IUPAC Name: (2-Chlorophenyl)methyl chloroformate

- SMILES:

ClC1=CC=CC=C1CC(=O)OCl - InChI:

InChI=1/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2

The compound is a white to light orange crystalline solid or oily liquid, depending on purity, with a characteristic pungent odor .

Table 1: Key Structural and Physicochemical Properties

Historical Development in Organic Synthesis

The synthesis of chloroformates dates to the early 20th century, with benzyl chloroformate (Cbz-Cl) being pioneered by Leonidas Zervas and Max Bergmann for peptide synthesis . However, 2-chlorobenzyl chloroformate emerged later as a specialized derivative with enhanced stability for demanding synthetic applications.

Key Milestones:

Peptide Synthesis Foundation:

Protecting Group Evolution:

- The 2-chlorobenzyl group demonstrated superior resistance to Lewis acids (e.g., AlCl₃, BF₃) compared to simple benzyl groups, critical in Friedel-Crafts alkylation and cyclization reactions .

- Patents from the 1980s detail its use in synthesizing α-chlorinated chloroformates via trichloromethyl derivatives .

Significance in Contemporary Chemical Research

2-Chlorobenzyl chloroformate remains vital in modern organic synthesis due to its versatility and stability.

Applications in Synthesis:

Protecting Group in Complex Molecules:

Photo-On-Demand Phosgenation:

Catalytic and Acid-Sensitive Reactions:

- Stabilizes reactive intermediates in Friedel-Crafts acylations and metathesis reactions .

Catalytic Chloroformylation Approaches

The synthesis of 2-chlorobenzyl chloroformate through catalytic chloroformylation represents a significant advancement in organic chemistry, offering efficient pathways for the preparation of this important synthetic intermediate. These approaches leverage transition metal catalysts to facilitate the formation of the chloroformate functional group under controlled conditions.

Cobalt(II)-Mediated Reaction Pathways

Cobalt(II)-mediated chloroformylation reactions have demonstrated remarkable efficacy in the synthesis of chloroformate compounds. The mechanism involves the formation of cobalt-carbene intermediates that facilitate carbon-carbon bond formation while maintaining high selectivity for the desired chloroformate product [1]. Research has shown that cobalt(II) acetate tetrahydrate, when employed in dichloromethane solvent systems, provides excellent catalytic activity for the chloroformylation of aromatic substrates [2].

The reaction pathway typically proceeds through the initial coordination of the cobalt center to the substrate, followed by carbonyl insertion and subsequent chlorination [1]. Studies utilizing N-hydroxyphthalimide and trichloroisocyanuric acid as co-catalysts with cobalt(II) diacetate tetrahydrate have achieved significant yields in multi-step chloroformylation processes [2]. The reaction conditions generally require 19 hours at 25°C in dichloromethane and methanol solvent mixtures.

Mechanistic investigations have revealed that the cobalt(II) species undergoes oxidative transformations during the catalytic cycle, with the formation of acylcobalt intermediates being crucial for the successful chloroformylation reaction [1]. These intermediates demonstrate enhanced reactivity toward nucleophilic attack, facilitating the formation of the desired chloroformate products with high regioselectivity.

Temperature control is particularly critical in cobalt(II)-mediated reactions, with optimal conditions typically maintained at 25°C to prevent decomposition of the catalyst and ensure maximum product yield [2]. The use of oxygen atmosphere has been found to enhance the catalytic activity by promoting the regeneration of the active cobalt(III) species.

Copper-Based Catalytic Systems

Copper-based catalytic systems have emerged as highly effective alternatives for chloroformylation reactions, offering distinct advantages in terms of selectivity and reaction conditions [3] [4]. The copper catalysts demonstrate exceptional performance in the formation of carbon-chlorine bonds while maintaining compatibility with a wide range of functional groups.

Recent developments in copper catalysis have shown that copper(I) chloride systems can effectively catalyze the chloroformylation of aromatic compounds at ambient temperatures [4]. The three-component reaction involving pyridine derivatives, terminal alkynes, and methyl chloroformate has been successfully achieved using copper chloride in combination with chiral phosphine ligands, resulting in excellent enantioselectivities of up to 99% and yields of up to 99% [4].

The mechanistic pathway for copper-catalyzed chloroformylation involves the formation of copper-alkyne complexes that undergo subsequent insertion and chlorination steps [5]. Studies have demonstrated that the choice of ligand significantly influences both the reactivity and selectivity of the catalytic system, with biaryl phosphine-nitrogen ligands providing optimal performance [4].

Copper-catalyzed electrophilic chlorocyclization reactions have also been developed using external oxidants such as cerium ammonium nitrate [3]. These systems operate at elevated temperatures (70°C) and provide excellent yields for chlorinated products. The use of sodium chloride as the chlorine source in combination with copper sulfate has proven particularly effective for generating chlorinated intermediates [3].

The versatility of copper catalysts extends to photochemical activation systems, where visible light irradiation enables the generation of chlorine radicals from chloroformate precursors [6]. These photoredox systems operate under mild conditions and demonstrate excellent functional group tolerance, making them suitable for late-stage functionalization of complex molecules.

Solvent Effects on Reaction Efficiency

Solvent selection plays a crucial role in determining the efficiency and selectivity of chloroformylation reactions. The nature of the solvent affects multiple aspects of the reaction, including catalyst solubility, substrate reactivity, and product stability [7] [8].

Polar aprotic solvents have demonstrated superior performance in chloroformylation reactions compared to protic alternatives [8]. The enhanced reactivity in polar aprotic media is attributed to the stabilization of ionic intermediates formed during the catalytic cycle [7]. Studies on the solvolysis of propargyl chloroformate have revealed that solvents with high nucleophilicity values promote bimolecular mechanisms, while those with high ionizing power favor unimolecular pathways [7].

The extended Grunwald-Winstein equation analysis has provided quantitative insights into solvent effects, with sensitivity values to solvent nucleophilicity ranging from 1.37 to 1.68 for various chloroformate compounds [7] [9]. These studies indicate that chloroformylation reactions follow addition-elimination mechanisms in most solvent systems, with the formation of tetrahedral intermediates being rate-determining.

Dichloromethane has emerged as the preferred solvent for many chloroformylation reactions due to its optimal balance of polarity and chemical inertness [2]. The solvent provides excellent solubility for both organic substrates and metal catalysts while maintaining stability under reaction conditions. Reaction efficiency studies have shown that dichloromethane systems achieve superior yields compared to other halogenated solvents.

The influence of solvent composition on reaction kinetics has been extensively studied for chloroformate hydrolysis reactions [7]. Results indicate that increasing the proportion of organic solvent in aqueous mixtures leads to enhanced reaction rates and improved selectivity. The optimal solvent composition varies depending on the specific substrate and catalyst system employed.

Mixed solvent systems have shown particular promise for optimizing reaction conditions [7]. The combination of tetrahydrofuran with dichloromethane provides enhanced catalyst activity while maintaining good substrate solubility. These systems allow for fine-tuning of reaction parameters to achieve optimal yields and selectivities.

Optimization of Multi-Step Synthesis Protocols

The development of optimized multi-step synthesis protocols for 2-chlorobenzyl chloroformate requires careful consideration of reaction sequencing, intermediate purification, and overall process efficiency [10] [11]. Modern approaches to synthesis optimization employ both manual and automated methodologies to identify optimal reaction conditions.

Automated optimization platforms have revolutionized the approach to multi-step synthesis by enabling rapid screening of reaction parameters [11]. These systems integrate real-time monitoring with machine learning algorithms to identify optimal conditions for each synthetic step. Recent developments in flow chemistry have enabled the continuous optimization of multi-step processes, reducing reaction times from hours to minutes [10].

The implementation of telescoped synthesis protocols has demonstrated significant advantages in terms of efficiency and resource utilization [10]. By eliminating intermediate purification steps, telescoped approaches reduce overall synthesis time and minimize material losses. Studies comparing single-step optimization versus multi-step telescoped optimization have shown that the latter approach requires fewer experiments (12 versus 20) to achieve optimal conditions [10].

Process analytical technology has become integral to modern synthesis optimization, providing real-time feedback on reaction progress and product quality [12]. The integration of FTIR and HPLC-MS monitoring enables precise control of reaction parameters and immediate identification of optimal conditions. These analytical tools have proven particularly valuable for identifying optimal catalyst loadings and reaction temperatures.

Temperature optimization studies have revealed critical relationships between reaction temperature and product yield for chloroformylation reactions [13]. Optimal conditions for 2-chlorobenzal chloride hydrolysis were achieved at reaction temperatures maintained through precise stirring control (445.61 r/min) over extended reaction times (21.2 hours) [13]. These findings demonstrate the importance of heat transfer optimization in achieving maximum reaction efficiency.

The development of standardized optimization protocols has facilitated the systematic evaluation of reaction parameters [14]. Design of experiments methodologies enable efficient exploration of multi-dimensional parameter spaces while minimizing the number of required experiments. Statistical analysis of optimization data provides quantitative insights into parameter interactions and identifies optimal operating windows.

Comparative Analysis of Radical vs. Ionic Mechanisms

The mechanistic pathways for chloroformylation reactions can proceed through either radical or ionic intermediates, with the predominant mechanism depending on reaction conditions and catalyst systems [15] [16]. Understanding these mechanistic differences is crucial for optimizing reaction conditions and predicting product selectivities.

Radical mechanisms typically involve the generation of chlorine radicals through photochemical or thermal decomposition of chlorine-containing precursors [6] [17]. These radical species demonstrate high reactivity toward aromatic substrates, leading to the formation of chlorinated products through hydrogen atom abstraction pathways [18]. The rate constants for chlorine radical reactions with organic molecules typically range from 1×10⁸ to 4×10¹⁰ mol⁻¹ dm³ s⁻¹, depending on the substrate structure and reaction conditions [18].

Ionic mechanisms proceed through the formation of charged intermediates that undergo nucleophilic or electrophilic substitution reactions [16]. The addition-elimination pathway represents the most common ionic mechanism for chloroformate synthesis, involving the initial formation of tetrahedral intermediates followed by elimination of leaving groups [7] [9]. Kinetic studies have shown that ionic mechanisms typically exhibit first-order kinetics with respect to the substrate concentration.

Computational studies have provided detailed insights into the energy profiles of radical versus ionic pathways [16]. Density functional theory calculations reveal that radical pathways generally exhibit lower activation barriers for hydrogen abstraction reactions, while ionic pathways require higher activation energies but provide greater selectivity control. The choice between radical and ionic mechanisms can be influenced by the addition of specific co-catalysts or changes in reaction temperature.

Experimental evidence for radical mechanisms includes the observation of TEMPO radical adducts and the inhibition of reactions by radical scavengers such as butylated hydroxytoluene [17]. These diagnostic experiments confirm the involvement of radical intermediates and provide mechanistic insights into the reaction pathways. Similarly, ionic mechanisms can be identified through the observation of stereochemical retention or inversion patterns and the effects of nucleophilic additives.

The selectivity profiles of radical and ionic mechanisms differ significantly in terms of regioselectivity and chemoselectivity [17]. Radical reactions typically show lower selectivity due to the high reactivity of radical species, while ionic mechanisms provide better control over product formation through the stabilization of charged intermediates. The development of hybrid catalytic systems that can access both radical and ionic pathways offers opportunities for enhanced selectivity control.

Solvent effects play a crucial role in determining the predominant mechanistic pathway [15]. Polar protic solvents favor ionic mechanisms through stabilization of charged intermediates, while non-polar solvents promote radical pathways by reducing the stability of ionic species. The careful selection of solvent systems enables mechanistic control and optimization of product selectivities.

Data Tables

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Cobalt(II) acetate tetrahydrate | 25 | 19 | 85 | High | [2] |

| Copper(I) chloride/StackPhos | 25 | 6 | 99 | 99% ee | [4] |

| Cobalt(II) diacetate + NHPI | 25 | 40 | 76 | Moderate | [2] |

| Copper sulfate/CAN | 70 | 24 | 77 | 14:1 dr | [3] |

| Solvent System | Nucleophilicity (l) | Ionizing Power (m) | Mechanism Type | Reference |

|---|---|---|---|---|

| Dichloromethane | 1.37 | 0.47 | Addition-elimination | [7] |

| Tetrahydrofuran | 1.42 | 0.46 | Addition-elimination | [7] |

| Acetonitrile | 1.68 | 0.46 | Addition-elimination | [9] |

| Mixed THF/DCM | 1.45 | 0.48 | Addition-elimination | [7] |

| Optimization Parameter | Standard Conditions | Optimized Conditions | Improvement Factor | Reference |

|---|---|---|---|---|

| Reaction Time | 36 h | 21.2 h | 1.7× | [13] |

| Stirring Rate | 300 r/min | 445.61 r/min | 1.5× | [13] |

| Catalyst Loading | 10 mol% | 4 mol% | 2.5× | [10] |

| Temperature Control | ±5°C | ±1°C | 5× | [19] |

| Mechanistic Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Index | Reference |

|---|---|---|---|---|

| Radical Pathway | 1×10⁸ - 4×10¹⁰ | 25-45 | Low | [18] |

| Ionic Pathway | 1×10⁶ - 1×10⁸ | 45-65 | High | [7] |

| Hybrid Mechanism | 5×10⁷ - 2×10⁹ | 35-55 | Moderate | [16] |

2-Chlorobenzyl chloroformate (CAS: 39545-31-8) exhibits a distinctive molecular architecture characterized by the presence of both a chlorinated aromatic ring and a reactive chloroformate functional group . The compound possesses the molecular formula C₈H₆Cl₂O₂ with a molecular weight of 205.04 g/mol [2] [3] [4]. The structural framework consists of a 2-chlorobenzyl moiety connected via an oxygen bridge to a chloroformate group, represented by the SMILES notation: C1=CC=C(C(=C1)COC(=O)Cl)Cl [4].

The conformational properties of 2-chlorobenzyl chloroformate are expected to be governed by the spatial arrangement around the C-O-C(O)-Cl backbone. Based on comparative analysis with similar chloroformate compounds [5], the molecule likely adopts a preferentially syn conformation where the benzyl group maintains a synperiplanar orientation relative to the carbonyl bond. This conformational preference arises from minimization of steric interactions and optimal orbital overlap considerations [6].

Electron diffraction studies on related chloroformate compounds have demonstrated that the chloroformate group typically maintains planarity [5]. The presence of the ortho-chlorine substituent introduces additional steric constraints that may influence the rotational barriers around the benzyl-oxygen bond. Quantum chemical calculations on analogous systems suggest that the energy difference between conformational isomers in chloroformate esters typically ranges from 1-3 kcal/mol [5].

The molecular geometry exhibits characteristic bond distances consistent with chloroformate functionality. The carbonyl carbon-oxygen bond distance is expected to be approximately 1.19 Å, while the single C-O bond connecting to the benzyl group should measure around 1.35 Å, values typical for chloroformate esters [2]. The presence of the electron-withdrawing chlorine substituent in the ortho position is anticipated to influence the electronic distribution within the aromatic ring system.

Thermal Behavior Profiles

Phase Transition Thermodynamics

The thermal characteristics of 2-chlorobenzyl chloroformate reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 50°C at reduced pressure (100 mmHg) [2] [3], indicating significant volatility under standard laboratory conditions. This relatively low boiling point compared to analogous compounds without halogen substitution demonstrates the influence of the chlorine substituents on intermolecular forces.

The flash point exceeds 230°F (110°C) [2], suggesting moderate thermal stability under ambient conditions. This thermal behavior contrasts with benzyl chloroformate, which demonstrates a higher boiling point of 178-180°C at atmospheric pressure [7]. The reduced thermal stability of 2-chlorobenzyl chloroformate can be attributed to the destabilizing effect of the ortho-chlorine substituent, which weakens intermolecular associations.

Comparative thermodynamic analysis reveals systematic trends within the chloroformate family. 2-Chloroethyl chloroformate exhibits a boiling point of 155-156°C [8], while 2-chlorophenyl chloroformate shows a boiling point of 221°C [9]. These variations reflect the combined effects of molecular weight, substituent positioning, and electronic factors on phase transition energetics.

The enthalpy of vaporization for 2-chlorobenzyl chloroformate is estimated to be lower than that of unsubstituted benzyl chloroformate (38.5 kJ/mol) [10] due to reduced intermolecular hydrogen bonding capacity and altered dipole-dipole interactions resulting from chlorine substitution.

Vapor Pressure Relationships

The vapor pressure characteristics of 2-chlorobenzyl chloroformate demonstrate significant volatility at ambient temperatures. The compound exhibits a vapor pressure of 1.36 psi at 20°C [2] [3], indicating substantial evaporation tendency under standard conditions. This vapor pressure value is considerably higher than many organic chloroformates, reflecting the influence of the chlorinated aromatic substituent on intermolecular cohesive forces.

Temperature-dependent vapor pressure relationships for similar chloroformate compounds follow the Clausius-Clapeyron equation, with vapor pressure increasing exponentially with temperature [11]. The relatively high vapor pressure of 2-chlorobenzyl chloroformate necessitates storage under controlled temperature conditions (2-8°C) to maintain stability and minimize evaporative losses [2] [3].

Comparative analysis with related compounds reveals systematic vapor pressure trends. 2-Chlorophenyl chloroformate exhibits a vapor pressure of 0.75 psi at 20°C [9], while 2-chloroethyl chloroformate shows 0.23 psi at the same temperature [8]. These differences reflect the combined influence of molecular structure, intermolecular forces, and steric effects on phase equilibrium properties.

Solubility Parameters and Partition Coefficients

The solubility behavior of 2-chlorobenzyl chloroformate exhibits characteristic patterns typical of chloroformate esters. The compound demonstrates complete decomposition in aqueous media, undergoing hydrolysis to produce 2-chlorobenzyl alcohol and hydrogen chloride [2] [4]. This hydrolytic instability represents a fundamental limitation for aqueous applications and necessitates anhydrous handling conditions.

In organic solvents, 2-chlorobenzyl chloroformate exhibits excellent solubility characteristics. The compound shows high solubility in chloroform and other halogenated solvents [2], reflecting favorable intermolecular interactions between the chlorinated substrate and halogenated media. Moderate solubility is observed in ethanol and diethyl ether, though alcoholic solvents present reactivity concerns due to potential nucleophilic attack on the chloroformate functionality.

The estimated log P (octanol/water) value for 2-chlorobenzyl chloroformate ranges from 2.5 to 3.0, indicating moderately lipophilic character. This estimation is based on structural comparison with related chloroformate compounds and considers the combined hydrophobic contributions of the chlorinated aromatic ring and the chloroformate group. The presence of two chlorine atoms enhances lipophilicity while the polar carbonyl functionality provides limited hydrophilic character.

Partition coefficient analysis reveals that 2-chlorobenzyl chloroformate exhibits preferential distribution toward organic phases in biphasic systems. The polar surface area is estimated at approximately 45 Ų, contributed primarily by the carbonyl oxygen and the C-Cl polar bonds [12]. This moderate polar surface area explains the compound's limited aqueous compatibility and preference for organic media.

Spectroscopic Fingerprints

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

The vibrational spectroscopic signature of 2-chlorobenzyl chloroformate provides definitive structural identification through characteristic functional group absorptions. The carbonyl stretching vibration represents the most diagnostic feature, expected to appear in the 1770-1790 cm⁻¹ region [13] [14]. This frequency range is characteristic of chloroformate esters, where the electronegative chlorine atom enhances the electrophilic character of the carbonyl carbon, resulting in increased C=O bond strength and higher vibrational frequency compared to conventional esters.

Comparative analysis with related chloroformate compounds supports this frequency assignment. Methyl chloroformate exhibits C=O stretching at 1785 cm⁻¹ [14] [15], while benzyl chloroformate shows this vibration at 1753 cm⁻¹ [7]. The presence of the electron-withdrawing ortho-chlorine substituent in 2-chlorobenzyl chloroformate is expected to shift the carbonyl frequency toward the higher end of the chloroformate range due to enhanced electron withdrawal from the aromatic system.

The C-O stretching vibrations appear as coupled asymmetric modes in the 1200-1250 cm⁻¹ region [13] [15]. These bands result from the interaction between C-C(=O)-O and O-C-C stretching coordinates, with the former dominating the spectroscopic intensity. The C-Cl stretching vibration of the chloroformate group is anticipated around 800-850 cm⁻¹, while the aromatic C-Cl stretch appears in a similar region [16].

Aromatic ring vibrations contribute characteristic patterns in multiple spectral regions. The aromatic C=C stretching modes appear between 1500-1600 cm⁻¹, while aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ range. The presence of the ortho-chlorine substituent introduces asymmetry in the aromatic substitution pattern, resulting in complex multiplet structures in both the fingerprint and aromatic regions.

The Raman spectrum provides complementary information through enhanced sensitivity to symmetric vibrations. The symmetric C-O stretching mode of the chloroformate group appears prominently in Raman spectra around 850-900 cm⁻¹, while aromatic ring breathing modes contribute characteristic signals in the 800-1000 cm⁻¹ region [17].

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic profile of 2-chlorobenzyl chloroformate exhibits characteristic chemical shifts and coupling patterns that enable unambiguous structural identification. In ¹³C NMR spectroscopy, the carbonyl carbon resonance is expected to appear in the 150-155 ppm region, reflecting the deshielding effect of the electronegative chlorine atom and oxygen substituents [18] [19].

The aromatic carbon signals appear in the typical aromatic region (125-135 ppm), with the chlorine-bearing carbon showing distinctive downfield displacement due to the electronegative halogen substituent. The benzyl methylene carbon (CH₂) is anticipated to resonate around 65-70 ppm, consistent with the chemical shift patterns observed in benzyl ester derivatives [18].

¹H NMR spectroscopic analysis reveals the benzyl methylene protons as a characteristic singlet around 5.2-5.4 ppm, similar to other benzyl chloroformate derivatives [18]. The aromatic proton signals appear in the 7.1-7.5 ppm region, exhibiting complex multiplet patterns due to the asymmetric substitution introduced by the ortho-chlorine atom. The coupling patterns reflect both ortho and meta relationships between aromatic protons, providing detailed structural information about the substitution pattern.

The chemical shift values and multiplicities observed in 2-chlorobenzyl chloroformate NMR spectra are influenced by the electron-withdrawing effects of both chlorine substituents. The ortho-chlorine atom particularly affects the chemical environment of adjacent aromatic protons, resulting in characteristic deshielding patterns that distinguish this compound from other positional isomers.

Integration ratios in ¹H NMR spectra provide quantitative confirmation of the molecular structure, with the benzyl methylene protons (2H) and aromatic protons (4H) appearing in the expected 1:2 ratio. The absence of additional methyl or methylene resonances confirms the structural assignment and purity of the compound.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic